6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide
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Overview
Description
6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H7Cl2N3O2S and a molecular weight of 328.17. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a pyridine sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,6-dichlorobenzene sulfonamide with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and sulfonamide groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium catalysts for coupling reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and sulfonamide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-cyanopyridine: Shares the dichlorophenyl and cyano groups but lacks the sulfonamide moiety.
N-(2,6-Dichlorophenyl)pyridine-3-sulfonamide: Similar structure but without the cyano group.
Uniqueness
6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is unique due to the combination of the cyano, dichlorophenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWMSHHEJCIFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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